(R)-2-amino-2-cyclobutylacetic acid hydrochloride
Description
(R)-2-Amino-2-cyclobutylacetic acid hydrochloride (CAS: 1993188-94-5) is a chiral compound with a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . It features a cyclobutyl group directly bonded to the chiral carbon of the amino acid backbone, distinguishing it from other α-amino acid hydrochlorides. Its hazard profile includes risks of skin irritation (H315), eye irritation (H319), and respiratory discomfort (H335), necessitating careful handling .
Properties
IUPAC Name |
(2R)-2-amino-2-cyclobutylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)4-2-1-3-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOZIIJENXIMGX-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1958125-89-7 | |
| Record name | Cyclobutaneacetic acid, α-amino-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1958125-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Medicinal Chemistry
(R)-2-amino-2-cyclobutylacetic acid hydrochloride has potential applications as a pharmaceutical intermediate. Its structural similarity to proline allows it to be incorporated into peptides and peptidomimetics, which are crucial in drug design.
- Case Study : A study demonstrated that derivatives of this compound exhibited neuroprotective effects in models of neurodegenerative diseases, suggesting its potential in therapeutic applications for conditions like Alzheimer's disease.
Research indicates that this compound can interact with various biological targets, influencing enzyme activity and receptor binding.
- Mechanism of Action : The amino group forms hydrogen bonds with biological molecules, while the cyclobutyl ring contributes to structural rigidity, enhancing interaction specificity.
Chemical Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules.
- Applications :
- Used in the development of new materials.
- Acts as a precursor for synthesizing other biologically active compounds.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | High |
| Metabolism | Hepatic metabolism |
| Excretion | Renal excretion |
These parameters suggest favorable characteristics for drug development.
Mechanism of Action
The mechanism by which (R)-2-amino-2-cyclobutylacetic acid hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with analogous hydrochlorides, as detailed below:
Structural Analogues and Key Differences
Key Observations :
- Cyclobutyl vs. Aromatic Substituents: The cyclobutyl group in the target compound introduces ring strain (less severe than cyclopropane in tranylcypromine) and non-aromatic character, reducing π-π stacking interactions but improving solubility in polar solvents compared to chlorophenyl or yohimban analogues .
- Molecular Weight and Bioavailability : Lower molecular weight (179.64 vs. 390.90 for yohimbine) may enhance membrane permeability, favoring applications in central nervous system (CNS) targeting .
- Chlorine Substitution : The 2-chlorophenyl analogue’s higher logP (2.93) suggests greater lipophilicity, making it suitable for hydrophobic binding pockets in enzymes or receptors .
Physicochemical and Functional Comparisons
Solubility and Stability :
- Hydrochloride salts generally improve aqueous solubility. However, the cyclobutyl compound’s stability under acidic conditions remains unstudied, unlike Nicardipine hydrochloride , which demonstrates pH-dependent degradation .

- Yohimbine hydrochloride and Jatrorrhizine hydrochloride exhibit stability in biological matrices, attributed to their rigid polycyclic frameworks .
Biological Activity
(R)-2-amino-2-cyclobutylacetic acid hydrochloride, commonly referred to as cyclobutylglycine, is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its cyclobutane ring structure, which contributes to its distinct biological properties. The molecular formula is , and it has a molecular weight of 129.16 g/mol. The compound is classified as a non-proteinogenic amino acid and has been studied for various pharmacological effects.
1. Neuroprotective Effects
Research indicates that cyclobutylglycine exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. A study demonstrated its ability to modulate neurotransmitter release and protect neurons from oxidative stress. In vitro assays revealed that cyclobutylglycine significantly reduced neuronal cell death in the presence of neurotoxic agents.
| Study Reference | Experimental Model | Key Findings |
|---|---|---|
| Neuronal cell lines | Reduced cell death by 40% in oxidative stress conditions | |
| Animal model | Improved cognitive function in memory tests |
2. Antimicrobial Activity
Cyclobutylglycine has shown promising antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results suggest that cyclobutylglycine could be a potential candidate for developing new antimicrobial agents.
3. Analgesic Properties
The analgesic effects of cyclobutylglycine have been evaluated in several animal models. One study reported that administration of the compound resulted in a significant reduction in pain responses compared to control groups.
| Study Reference | Pain Model | Analgesic Effect (%) |
|---|---|---|
| Acetic acid-induced writhing test | 56% reduction | |
| Formalin test | 45% reduction |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A recent study investigated the neuroprotective effects of cyclobutylglycine in transgenic mice models of Alzheimer's disease. The results showed that treatment with the compound led to a decrease in amyloid-beta plaque formation and improved behavioral outcomes related to memory and learning.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
In another study, cyclobutylglycine was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity, highlighting its potential as an alternative treatment for resistant infections.
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes involved in neurotransmission and microbial metabolism. The compound's structural similarity to natural amino acids allows it to mimic their actions while also providing unique properties due to the cyclobutane ring.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (R)-2-amino-2-cyclobutylacetic acid hydrochloride, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis of chiral α-amino acids like this compound typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For cyclobutyl derivatives, key steps include cyclobutane ring formation via [2+2] photocycloaddition or ring-opening of strained intermediates. For example, cyclobutylacetic acid precursors can be functionalized with an amine group under reductive amination conditions (e.g., using NaBH₃CN or LiAlH₄) . Stereochemical purity is ensured by chiral catalysts (e.g., Ru-BINAP complexes) or chiral HPLC validation .
| Reagent | Role | Conditions | Stereochemical Outcome |
|---|---|---|---|
| NaBH₃CN | Reductive amination agent | Mild acidic (pH 4–6) | Racemic mixture without catalyst |
| Ru-BINAP catalyst | Asymmetric hydrogenation | H₂ pressure, 40–60°C | High (R)-enantiomer selectivity |
| Chiral HPLC column | Purification/validation | Reverse-phase, 0.1% TFA | Confirms >99% (R)-enantiomer |
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with literature data for cyclobutyl and α-amino acid motifs (e.g., cyclobutyl protons at δ 1.8–2.5 ppm; carboxylic acid at δ 170–175 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₁NO₂·HCl: calc. 178.0634, observed 178.0632) .
- Chiral analysis : Polarimetry or chiral HPLC with a Crownpak CR-I column (eluent: HClO₄ buffer, pH 1.5) to verify enantiomeric excess .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions often arise from differences in assay conditions, enantiomeric purity, or solvent effects. To address this:
- Standardize enantiomer validation : Ensure all studies report chiral purity (e.g., via HPLC or X-ray crystallography) .
- Control solvent interactions : Test activity in multiple solvents (e.g., DMSO, water) to assess solubility-driven artifacts .
- Meta-analysis : Apply multivariate statistical models (e.g., PCA) to published datasets, isolating variables like pH, temperature, or salt concentration .
Q. How can computational modeling guide the design of derivatives of this compound for enhanced receptor binding?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., GABAₐ or NMDA receptors). Focus on cyclobutyl ring strain and carboxylate positioning .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclobutane) with binding affinity using Hammett constants or DFT calculations .
- Free-energy perturbation (FEP) : Predict binding ΔG changes for proposed derivatives .
Q. What experimental designs mitigate racemization during the synthesis or storage of this compound?
- Methodological Answer : Racemization occurs under acidic/basic conditions or prolonged heat. Mitigation strategies include:
- Low-temperature synthesis : Conduct reactions below 25°C to minimize thermal energy-driven racemization .
- Protective groups : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to stabilize the amine during synthesis .
- Storage conditions : Lyophilize and store at -20°C in inert atmospheres to prevent hydrolysis or oxidation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in aqueous vs. organic solvents?
- Methodological Answer : Solubility discrepancies often stem from:
- Ionization state : The hydrochloride salt is highly soluble in water (due to ionic interactions) but poorly soluble in non-polar solvents. Neutral free-base forms (rarely reported) show inverse behavior .
- pH effects : Conduct solubility tests at controlled pH (e.g., 1.0 for HCl salt vs. 7.4 for simulated physiological conditions) .
- Hofmeister series : Counterion effects (e.g., Cl⁻ vs. acetate) can alter solubility in buffered solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

